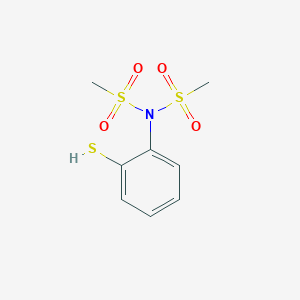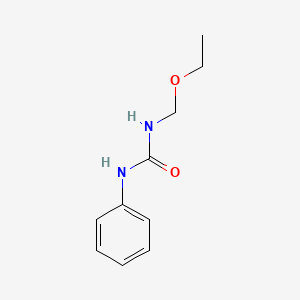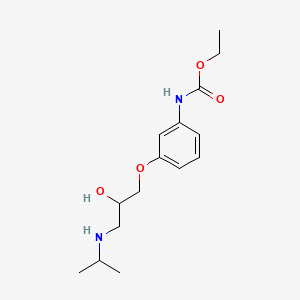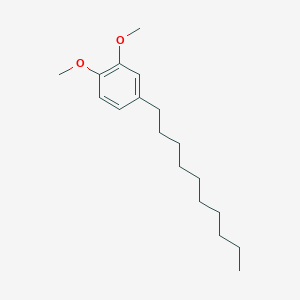
5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one: is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a penta-2,4-dien-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-azidophenylacetylene and 1-phenyl-1,3-butadiene.
Reaction Conditions: The key step involves a palladium-catalyzed cross-coupling reaction between 4-azidophenylacetylene and 1-phenyl-1,3-butadiene under mild conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to ensure consistent yield and quality. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The azido group in 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one can undergo oxidation to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazoles from azides and alkynes
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one is used as a building block in the synthesis of complex organic molecules.
Click Chemistry: The azido group allows for facile incorporation into various molecules via click chemistry.
Biology:
Bioconjugation: The compound is used to label biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.
Medicine:
Drug Discovery: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry:
Materials Science: The compound is used in the development of photoactive materials and polymers.
Wirkmechanismus
The mechanism of action of 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in bioconjugation and click chemistry applications. The molecular targets and pathways involved depend on the specific application, such as labeling biomolecules or synthesizing complex organic structures .
Vergleich Mit ähnlichen Verbindungen
4-Azidophenyl glyoxal: Used for selective functionalization of arginine residues in proteins.
(4-Azidophenyl)methanamine hydrochloride: Utilized in organic synthesis and enzyme kinetics studies.
(4-Azidophenyl)boronic acid: Employed in Suzuki-Miyaura coupling reactions and bioconjugation.
Uniqueness: 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one is unique due to its combination of an azido group with a penta-2,4-dien-1-one moiety, which provides distinct reactivity and versatility in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
104458-83-5 |
|---|---|
Molekularformel |
C17H13N3O |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
5-(4-azidophenyl)-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13N3O/c18-20-19-16-12-10-14(11-13-16)6-4-5-9-17(21)15-7-2-1-3-8-15/h1-13H |
InChI-Schlüssel |
PGLCUHGDRQLXOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)


![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)

![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)



![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

